6-Chloronicotinic acid

Overview

Description

6-Chloronicotinic acid (6-CNA; C₆H₄ClNO₂, molecular weight 157.55) is a chlorinated pyridinecarboxylic acid with a pKa of ~3.24 . It is a key metabolite of neonicotinoid insecticides such as imidacloprid, acetamiprid, and thiacloprid, formed via oxidative degradation of their chloropyridinylmethyl (CPM) moieties . In the environment, 6-CNA accumulates in soils (0.5–1 ppm after imidacloprid application) and has been detected in aquatic organisms, plants, and human urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to produce 6-hydroxynicotinic acid. This intermediate is then subjected to a chlorination reaction to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a series of well-controlled reactions. For instance, 6-hydroxynicotinic acid is dissolved in triethylamine, followed by the addition of phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled and acidified to precipitate the desired product .

Chemical Reactions Analysis

Photolytic and photocatalytic degradation

- 6-Chloronicotinic acid has been studied for its degradation in water using photolytic and photocatalytic methods .

- Photolytic degradation using UVA irradiation showed no significant change in this compound concentration after 120 minutes.

- Photocatalytic degradation with titanium dioxide (TiO₂) as a catalyst showed first-order kinetics, with a disappearance rate constant min<sup>-1</sup> and a half-life min .

Biological degradation

- Certain bacteria, such as Bradyrhizobiaceae strain SG-6C, can degrade this compound .

- These bacteria hydrolytically dechlorinate this compound into 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway .

- The gene responsible for the initial dechlorination step, cch2, has been identified and can be transferred via an Integrative and Conjugative Element (ICE) .

Chemical Reactions

- This compound can undergo reactions such as selective 1,4-addition of Grignard reagents .

- It can also be used to synthesize rhodamines for live-cell imaging .

- This compound can form centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic groups . Weak Cl⋯Cl interactions can further bridge these dimers, leading to infinite chains .

Scientific Research Applications

Environmental Science

Pesticide Metabolite

6-Chloronicotinic acid is recognized as a significant metabolite of neonicotinoid pesticides such as imidacloprid. It is formed through the oxidative cleavage of imidacloprid, making it a critical component in assessing the environmental impact of these chemicals. Studies have indicated that 6-CNA can persist in soil and water systems, raising concerns over its ecological effects and potential toxicity to non-target organisms .

Biodegradation Studies

Research has identified bacterial strains capable of mineralizing this compound, converting it into less harmful substances. For instance, a study isolated a strain from imidacloprid-contaminated soils that could hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid, which is then further metabolized . This finding highlights the potential for bioremediation strategies using native microbial communities to mitigate pesticide pollution.

Biochemical Applications

Biomonitoring Tool

Recent advancements have utilized this compound as a biomarker in human health studies. It can be detected in urine and hair samples, providing insights into exposure levels to neonicotinoids . The ability to measure 6-CNA concentrations allows researchers to assess the risk associated with pesticide exposure and develop appropriate health risk management strategies.

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various compounds, including potential therapeutic agents targeting nicotinic receptors. Its structural similarity to nicotinic acid makes it a candidate for developing drugs aimed at treating neurological disorders or conditions involving cholinergic dysfunction.

Material Science

Organic Electronics

The compound has been investigated for its role in organic electronics, particularly in the development of organic field-effect transistors (OFETs). Its polar nature contributes to the resolution of pesticide mixtures in analytical applications . The integration of 6-CNA into electronic materials could enhance device performance due to its unique chemical properties.

Data Summary Table

Case Studies

-

Biodegradation Case Study

A study published in PubMed detailed the isolation of a bacterium capable of degrading this compound from contaminated soil. The research demonstrated that this strain could effectively convert 6-CNA into less toxic metabolites, emphasizing its potential use in bioremediation efforts . -

Biomonitoring Case Study

Research on biomonitoring highlighted the significance of measuring this compound levels in human tissues as part of exposure assessments related to pesticide use. This study provided critical insights into how environmental chemicals are absorbed and their implications for public health . -

Toxicity Assessment Case Study

A comprehensive toxicity assessment was conducted on neonicotinoids, revealing that imidacloprid could form this compound as a degradation product. This study underscored the need for evaluating both parent compounds and their metabolites when assessing ecological risks .

Mechanism of Action

The mechanism of action of 6-chloronicotinic acid involves its interaction with specific molecular targets and pathways. In the context of neonicotinoids, it acts on the central nervous system of insects by interfering with the transmission of stimuli. This is achieved through the blockage of nicotinic acetylcholine receptors, leading to the disruption of neural signaling .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

6-Hydroxynicotinic Acid (6-HNA)

- Structure and Properties: 6-HNA (C₆H₅NO₃, molecular weight 139.11) replaces the chlorine atom in 6-CNA with a hydroxyl group. This substitution increases polarity and reduces environmental persistence compared to 6-CNA .

- Degradation Pathway : In Bradyrhizobiaceae SG-6C, 6-HNA is further metabolized via the nicotinic acid (NA) pathway. It undergoes reduction to 1,4,5,6-tetrahydro-6-oxonicotinate (THON), which is funneled into the TCA cycle . This contrasts with aerobic bacteria like Pseudomonas spp., which hydroxylate 6-HNA to 2,6-dihydroxynicotinate .

- Environmental Role : Unlike 6-CNA, 6-HNA is a natural intermediate in bacterial vitamin B3 metabolism, making its degradation pathways evolutionarily conserved .

2-Chloro-1,3-thiazole-5-carboxylic Acid (2-CTA)

- Structure and Properties: 2-CTA (C₄H₂ClNO₂S, molecular weight 163.58) is a metabolite of thiamethoxam and other thiazolyl neonicotinoids. Its thiazole ring and chlorine substituent confer distinct chemical reactivity compared to 6-CNA’s pyridine backbone .

- Degradation and Detection: 2-CTA and its glycine conjugate (2-CTA-gly) are biomarkers for human exposure to thiazolyl neonicotinoids. Detection methods include LC-MS/MS with acidic mobile phases, similar to 6-CNA .

Nicotinic Acid (NA)

- Structural Comparison: NA (C₆H₅NO₂, molecular weight 123.11) lacks the chlorine and hydroxyl substituents of 6-CNA and 6-HNA. It is a vitamin (B3) and a natural substrate for bacterial catabolism .

- Metabolic Pathways: NA degradation in Azorhizobium caulinodans involves hydroxylation and decarboxylation steps, differing from the reductive pathway observed for 6-HNA in SG-6C .

Degradation Mechanisms and Microbial Adaptations

Enzymatic Dechlorination

- 6-CNA-Specific Enzymes : The Cch2 chlorohydrolase in SG-6C hydrolyzes 6-CNA to 6-HNA with 70% efficiency in heterologous E. coli systems . This enzyme belongs to the metal-dependent hydrolase superfamily, sharing <35% sequence identity with atrazine-degrading enzymes like AtzA .

- Horizontal Gene Transfer : The cch2 gene resides on a 139 kb integrative and conjugative element (ICE), enabling its spread among soil bacteria. Similar ICE-mediated gene transfer is observed in Mesorhizobium loti for symbiotic nitrogen fixation .

Contrasting Microbial Pathways

- Aerobic vs. Anaerobic Degradation : While SG-6C employs a reductive pathway for 6-HNA, Eubacterium barkeri anaerobically reduces 6-HNA to THON via a nickel-dependent enzyme .

- Metabolic Inefficiencies : Some bacteria (e.g., Leifsonia PC-21) cometabolize imidacloprid without producing 6-CNA, highlighting variability in microbial pathways .

Analytical Methods and Detection

Chromatographic Techniques

- HPLC and LC-MS/MS : 6-CNA requires acidic mobile phases (0.1% acetic acid) for optimal LC-MS detection, while 6-HNA and 2-CTA are analyzed under similar conditions . Detection limits for 6-CNA in biological matrices range from 0.01–0.05 mg/kg .

- Spectrophotometry : First-order derivative UV spectrophotometry distinguishes 6-CNA from acetamiprid at 269 nm and 218 nm, respectively .

Comparative Detection Limits

| Compound | Method | Detection Limit | Reference |

|---|---|---|---|

| 6-CNA | QuEChERS-UPLC-MS/MS | 0.01 mg/kg | |

| 6-HNA | LC-MS | 0.6 ppm | |

| 2-CTA | LC-MS/MS | 0.1 ng/mL |

Environmental and Toxicological Implications

- Persistence : 6-CNA accumulates in soils and aquatic systems due to its moderate water solubility (20°C: ~0.5 mg/mL) and resistance to abiotic degradation . In contrast, 6-HNA is rapidly mineralized by bacteria .

- Toxicity: 6-CNA is implicated in chronic toxicity to non-target organisms, whereas 6-HNA and NA are less toxic due to their roles in natural metabolic pathways .

Biological Activity

6-Chloronicotinic acid (6-CNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its biological activities, particularly in the context of environmental science and biochemistry. This compound is primarily studied for its role as a metabolite of the insecticide imidacloprid and its interactions with various biological systems. This article summarizes the biological activity of 6-CNA, highlighting its metabolic pathways, effects on biomolecules, and potential applications in bioremediation.

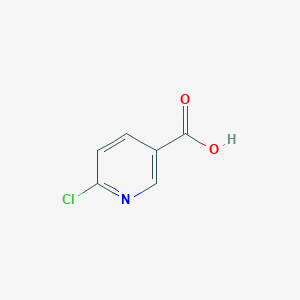

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 157.56 g/mol

- IUPAC Name : 6-chloropyridine-3-carboxylic acid

Metabolism and Biodegradation

Research has identified that certain bacteria can utilize 6-CNA as a carbon source, leading to its degradation. For instance, a strain of Bradyrhizobiaceae (designated SG-6C) was isolated from imidacloprid-contaminated soil and shown to hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid. This process is part of a broader nicotinic acid mineralization pathway, which was confirmed through growth assays and high-performance liquid chromatography (HPLC) analyses .

Table 1: Metabolic Pathways of this compound

| Step | Reaction | Enzyme Involved |

|---|---|---|

| 1 | Hydrolysis to 6-hydroxynicotinic acid | This compound chlorohydrolase (cch2) |

| 2 | Further metabolism via nicotinic acid pathway | Various enzymes in the nicotinic acid pathway |

Interactions with Biomolecules

The biological activity of 6-CNA extends to its interactions with proteins and other biomolecules. Studies have shown that 6-CNA can affect the conformation of globular proteins such as albumin and hemoglobin. Using techniques like circular dichroism (CD) and fluorescence spectroscopy, it was demonstrated that the presence of imidacloprid and its metabolites, including 6-CNA, disrupts weak interactions among amino acids, leading to altered protein structures .

Case Study: Protein Binding Affinity

A comparative study on the binding modes of imidacloprid and its metabolites revealed that although 6-CNA is smaller than imidacloprid, it retains significant noncovalent interaction capabilities with proteins. This suggests potential implications for toxicity and bioavailability in non-target organisms exposed to these compounds .

Environmental Impact and Biomonitoring

Biomonitoring studies have detected elevated levels of 6-CNA in biological specimens from individuals exposed to pesticides, indicating its relevance as a biomarker for environmental exposure. The detection methods employed include analysis of urine and hair samples, which have shown correlations between exposure levels and indicators of DNA damage .

Table 2: Biomonitoring Data for this compound

| Sample Type | Detection Method | Findings |

|---|---|---|

| Urine | LC-MS/MS | Elevated levels in exposed individuals |

| Hair | HPLC | Correlation with pesticide exposure |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 6-CNA in environmental and biological matrices?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., 0.1% acetic acid) to enhance ionization efficiency for 6-CNA detection. Use [M−H]⁻ ions in negative mode for quantification, with calibration ranges of 0.01–5 mg/L and detection limits as low as 0.03 µg/L .

- Gas Chromatography-Tandem MS (GC-MS/MS) : Employ solid-phase extraction (SPE) with Amberlite XAD-4 cartridges for urine samples, followed by derivatization to improve volatility. Achieve detection limits of 16 pg/mL with recovery rates >97% .

- Ion Chromatography with Photoinduced Fluorescence Detection : Utilize post-column photoinduced derivatization for non-fluorescent analytes, enabling simultaneous detection of acetamiprid and 6-CNA with LODs of 0.025 µg/mL .

Q. What safety protocols are critical when handling 6-CNA in laboratory settings?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Contain spills with inert materials (e.g., sand), collect residues in sealed containers, and avoid aqueous discharge to prevent environmental contamination .

- Emergency Response : For accidental ingestion, rinse mouth without inducing vomiting. For eye exposure, flush with water for ≥15 minutes and seek immediate medical attention .

Advanced Research Questions

Q. How can bacterial strains like Bradyrhizobiaceae SG-6C elucidate 6-CNA biodegradation pathways?

- Experimental Design :

- Resting Cell Assays : Incubate SG-6C cells with 6-CNA (20 ppm) in minimal salt media (MSM) and monitor degradation via LC-MS. Observe transient accumulation of 6-hydroxynicotinic acid (6-HNA), confirming hydrolytic dechlorination .

- Genomic Analysis : Identify candidate genes (e.g., cch2) encoding chlorohydrolases through BLAST alignment with homologs (e.g., atzA, trzN). Heterologously express cch2 in E. coli BL21-AI to validate enzymatic activity, achieving 70% 6-CNA conversion in 6 hours .

Q. What role do Integrative and Conjugative Elements (ICEs) play in horizontal gene transfer of 6-CNA degradation genes?

- Methodology :

- ICE Identification : Amplify genomic regions flanking cch2 using primers targeting tRNA integration sites. Confirm ICE excision via PCR and sequence alignments (e.g., 48 bp integration site in Bradyrhizobiaceae SG-6C) .

- Functional Analysis : Compare ICE-associated genes (e.g., integrases, relaxases) with known ICEs (e.g., Mesorhizobium loti symbiosis island). Demonstrate conjugative transfer potential using mating assays with recipient strains .

Q. How do environmental factors influence the photocatalytic degradation of 6-CNA?

- Experimental Approach :

- TiO₂ Catalyst Optimization : Assess degradation efficiency under UV light (λ = 365 nm) with varying pH (acidic conditions enhance 6-CNA adsorption). Monitor byproducts (e.g., 6-chloronicotinaldehyde) via LC-APCI-MS .

- Kinetic Studies : Calculate pseudo-first-order rate constants (k) for 6-CNA degradation. Note discrepancies in half-lives between pure solutions (e.g., 112 minutes) and soil matrices due to organic matter interference .

Properties

IUPAC Name |

6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWMVMPAYRWUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063775 | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-23-8 | |

| Record name | 6-Chloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5326-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.